N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Description
N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a 4-butoxyphenyl group at position 4 and a furan-2-carboxamide moiety at position 2. The 1,2,5-oxadiazole ring is known for its thermal stability and electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science . The 4-butoxyphenyl substituent likely enhances lipophilicity, influencing bioavailability and membrane permeability, while the furan carboxamide group may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-10-22-13-8-6-12(7-9-13)15-16(20-24-19-15)18-17(21)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXVUZNXZDBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Derivatives with Alkoxy-Phenyl Substituents
Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (, Entry 10) and N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Entry 11) share the 4-alkoxyphenyl motif but differ in chain length (butoxy vs. pentyloxy or hexyloxy). In contrast, the butoxy group in the target compound strikes a balance between lipophilicity and metabolic stability .
Furan Carboxamide-Linked Heterocycles
The target compound shares its furan-2-carboxamide group with N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) (). However, the oxadiazole isomerism (1,2,5 vs. 1,3,4) significantly alters electronic properties and binding affinities. The 1,2,5-oxadiazole in the target compound is more electron-deficient than 1,3,4-oxadiazole, which may enhance interactions with electron-rich biological targets (e.g., enzyme active sites).
Pharmacologically Active Analogues
4F-Furanylfentanyl (, Entry 15), an opioid derivative, shares the furan-2-carboxamide group but incorporates a 4-fluorophenyl and phenethylpiperidine moiety.
Oxadiazole-Based Energetic Materials
ANAZF (), a nitro-functionalized 1,2,5-oxadiazole with an azo linkage, demonstrates the scaffold’s versatility. Unlike the target compound, ANAZF is designed for explosive applications due to its high nitrogen content and stability. This contrast underscores how substituents dictate functional outcomes: carboxamides and alkoxyphenyl groups favor bioactivity, while nitro and azo groups enhance energetic performance .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-butoxyphenyl group optimizes lipophilicity for membrane interaction, while the 1,2,5-oxadiazole enhances metabolic stability compared to 1,3,4-isomers .
- Synthetic Feasibility: reports 70–89% yields for analogous furan carboxamide derivatives, suggesting viable scalability for the target compound .
- Safety and Toxicity: The absence of psychoactive substituents (e.g., piperidine in 4F-furanylfentanyl) reduces the risk of opioid-like side effects, positioning the compound for non-CNS applications .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research regarding its biological activity, including cytotoxicity, mechanisms of action, and therapeutic potential.
- Chemical Formula : C20H21N3O4
- Molecular Weight : 367.4 g/mol
- CAS Number : 898611-13-7
These properties indicate that the compound is a derivative of oxadiazole and furan, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 0.65 |
| Compound B | HeLa (cervical) | 2.41 |
| This compound | U937 (leukemia) | TBD |
These results indicate that the compound may have a potent effect on specific cancer types, warranting further investigation into its mechanism of action.
The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have shown that this compound can activate apoptotic pathways by increasing p53 expression and promoting caspase activation in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds with similar structures have shown anti-inflammatory activity. For example, some derivatives have been reported to inhibit key inflammatory pathways, suggesting that this compound may also possess therapeutic potential in inflammatory diseases .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound | Target Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.65 |
| Compound B | Anti-inflammatory | 74.17 |
| This compound | TBD |
This table illustrates that while some compounds show potent anticancer activity at low concentrations, others exhibit significant anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
